6-amino-8-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile
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Overview
Description
6-AMINO-8-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-8-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of a chromene core, followed by the introduction of amino and methoxy groups through nucleophilic substitution reactions. The final step often involves the addition of the prop-2-en-1-yloxy group to the phenyl ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Catalysts and reagents are carefully selected to minimize side reactions and enhance the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-8-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro or carbonyl groups to amines or alcohols, respectively.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the chromene core or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
6-AMINO-8-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-AMINO-8-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-AMINO-8-[3-BROMO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE
- 6-AMINO-8-[3-HYDROXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE
Uniqueness
The uniqueness of 6-AMINO-8-[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2H,8H-[1,3]DIOXOLO[4,5-G]CHROMENE-7-CARBONITRILE lies in its specific structural features, such as the presence of the methoxy and prop-2-en-1-yloxy groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H18N2O5 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
6-amino-8-(3-methoxy-4-prop-2-enoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile |
InChI |
InChI=1S/C21H18N2O5/c1-3-6-25-15-5-4-12(7-17(15)24-2)20-13-8-18-19(27-11-26-18)9-16(13)28-21(23)14(20)10-22/h3-5,7-9,20H,1,6,11,23H2,2H3 |
InChI Key |
CQUKIJZKWXUBRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=CC4=C(C=C3OC(=C2C#N)N)OCO4)OCC=C |
Origin of Product |
United States |
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